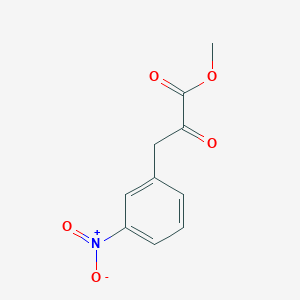

Methyl 3-(3-nitrophenyl)-2-oxopropanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

232266-91-0 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-(3-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |

InChI Key |

YXFKBWRBRCYUMP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Methyl 3 3 Nitrophenyl 2 Oxopropanoate

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic approaches provide a robust foundation for the preparation of Methyl 3-(3-nitrophenyl)-2-oxopropanoate. These methods often rely on well-understood reaction mechanisms such as esterification and condensation reactions.

The formation of α-ketoesters like this compound can be achieved through condensation reactions. The mixed Claisen condensation is a particularly relevant approach. This reaction involves the condensation between an ester that has α-hydrogens and another ester component that lacks them, serving as the acylating agent. libretexts.orgrsc.org A plausible pathway for the target molecule is the condensation of methyl 3-nitrophenylacetate with an oxalate (B1200264) ester, such as dimethyl oxalate, in the presence of a strong base.

The mechanism begins with the deprotonation of the α-carbon of methyl 3-nitrophenylacetate by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) leaving group yields the final product, this compound, after an acidic workup. orientjchem.org

While the Knoevenagel condensation is a powerful tool for C-C bond formation, it typically involves an active methylene (B1212753) compound and an aldehyde or ketone, leading to an α,β-unsaturated product. sci-hub.se Its direct application to form an α-ketoester is not straightforward and would necessitate subsequent oxidation steps to convert the resulting alkene into the desired ketone, making it a less direct synthetic route.

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, base, temperature, and catalyst.

Solvents: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are often preferred for Claisen condensations to ensure the solubility of reactants and intermediates without interfering with the reaction. Alcohols like methanol (B129727) or ethanol (B145695) can also be used, typically with their corresponding alkoxide bases. orientjchem.org

Bases: Strong bases are required to generate the necessary enolate intermediate. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used when the corresponding methyl or ethyl esters are reactants. Sodium hydride (NaH) is another effective base that results in the irreversible formation of the enolate.

Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, such as self-condensation. The reaction may then be allowed to warm to room temperature to proceed to completion.

Catalysts: While the base is a reactant in stoichiometric amounts, phase-transfer catalysts can sometimes be employed in biphasic systems to improve reaction efficiency. For esterification steps that may be part of a multistep synthesis, acid catalysts like sulfuric acid or catalysts like triphenylphosphine (B44618) oxide/oxalyl chloride systems are utilized. nih.govresearchgate.net

Table 1: Parameter Optimization for a Hypothetical Claisen Condensation Synthesis

| Parameter | Condition/Reagent | Rationale/Consideration |

|---|---|---|

| Base | Sodium Methoxide (NaOMe) | Prevents transesterification when using methyl esters. Must be used in stoichiometric amounts. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes intermediates without interfering with the base. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate; warming ensures completion. |

| Reactant | Dimethyl Oxalate | Acts as the acylating agent; lacks α-hydrogens, preventing self-condensation. |

| Workup | Aqueous Acid (e.g., dilute HCl) | Neutralizes the base and protonates the resulting β-keto ester enolate to yield the final product. |

Given that the immediate precursors may not be commercially available, a multistep synthesis is often necessary. A logical starting material is 3-nitrotoluene, which can be elaborated to the target molecule through a series of reliable transformations.

Benzylic Bromination: 3-Nitrotoluene can be converted to 3-nitrobenzyl bromide via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

Cyanation: The resulting 3-nitrobenzyl bromide can undergo nucleophilic substitution with sodium cyanide (NaCN) to yield 3-nitrophenylacetonitrile.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group affords 3-nitrophenylacetic acid.

Esterification: The carboxylic acid is then converted to its methyl ester, methyl 3-nitrophenylacetate, through Fischer esterification using methanol and a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.org

Claisen Condensation: Finally, as described previously, the methyl 3-nitrophenylacetate undergoes a mixed Claisen condensation with dimethyl oxalate to yield this compound.

An alternative strategy involves the oxidation of a corresponding α-hydroxy ester, Methyl 3-(3-nitrophenyl)lactate. This precursor could be synthesized from 3-nitrobenzaldehyde (B41214) and then oxidized using various reagents (e.g., Swern oxidation, PCC) to furnish the desired α-ketoester.

Novel and Emerging Synthetic Techniques

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, modern synthetic techniques are being explored for the synthesis of α-ketoesters and related compounds.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. anton-paar.comajrconline.org This technique relies on the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into thermal energy, a process known as dielectric heating. nih.gov This often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.gov

For the synthesis of this compound, microwave assistance could be applied to several steps in a multistep sequence. For instance, the Fischer esterification of 3-nitrophenylacetic acid, which typically requires hours of reflux, could potentially be completed in minutes. ajrconline.org Similarly, the Claisen condensation step could benefit from microwave irradiation, potentially leading to faster reaction rates and cleaner product formation under controlled temperature and pressure conditions in a dedicated microwave reactor. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 5-20 min) |

| Temperature | Boiling point of solvent (e.g., ~65 °C for MeOH) | Higher temperatures possible (e.g., 100-120 °C) due to sealed-vessel conditions |

| Energy Efficiency | Lower; heats vessel and then contents | Higher; direct heating of polar molecules |

| Yield | Moderate to good | Often higher due to reduced side product formation |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. core.ac.ukacs.org This technology is well-suited for multistep syntheses, as different reactors containing reagents or catalysts can be connected in series.

The synthesis of α-ketoesters has been successfully adapted to continuous flow systems. researchgate.netnih.gov A relevant strategy involves a "catch and release" protocol. In this method, a precursor is passed through a column containing a solid-supported reagent where it is captured (immobilized). Subsequent reagents are then flowed through the column to effect the chemical transformation, after which the desired product is released (cleaved) from the solid support and collected. This approach simplifies purification, as excess reagents and byproducts can be washed away before the final product is released. nih.gov

A multistep synthesis of this compound could be translated into a flow process. Each step, from the initial precursor to the final condensation, could be performed in a dedicated module of a flow reactor, allowing for a continuous and automated production line that enhances efficiency and safety, particularly when handling hazardous intermediates. researchgate.netnih.gov

Purification and Isolation Methodologies for Analytical Purity

Achieving a high degree of purity for this compound is essential for its use in further chemical synthesis and analysis. The crude product obtained from synthesis typically contains unreacted starting materials, by-products, and other impurities. Therefore, rigorous purification is a critical step. The primary methods for purifying this α-keto ester include chromatographic techniques, recrystallization, and the formation of reversible adducts.

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. For this compound, column chromatography is a commonly employed method. This technique relies on the differential partitioning of the compound and impurities between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

The separation is based on the polarity of the molecules. The polar nitro group and the ester functionality in this compound influence its interaction with the stationary phase. Less polar impurities will travel through the column more quickly with a non-polar mobile phase, while more polar impurities will be more strongly adsorbed to the stationary phase. By carefully selecting the solvent system, a gradient of polarity can be used to elute the desired compound with high purity.

Detailed research findings indicate that a judicious choice of eluents is critical for effective separation. The process typically involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a prepared silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Interactive Data Table: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | The solvent or solvent mixture that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on the polarity of the impurities. |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity of the solvent mixture over time). |

| Loading Technique | How the crude sample is introduced to the column. | Dry loading (adsorbing the sample onto a small amount of silica gel) or wet loading (dissolving the sample in a minimal amount of the mobile phase). |

| Fraction Analysis | Method used to monitor the separation and identify the pure fractions. | Thin-Layer Chromatography (TLC) with UV visualization. |

Recrystallization and Precipitation Methods

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature. Furthermore, the solvent should not react with the compound and should have a boiling point that is not excessively high to allow for easy removal from the purified crystals. Mixed solvent systems can also be employed to achieve the desired solubility characteristics.

The process involves heating the crude this compound in a minimal amount of an appropriate hot solvent until it completely dissolves. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Interactive Data Table: Solvent Selection for Recrystallization

| Solvent Property | Desired Characteristic for Recrystallization | Potential Solvents for Consideration |

| Solubility of Compound | Low at room temperature, high at elevated temperature. | Alcohols (e.g., Methanol, Ethanol, Isopropanol), Esters (e.g., Ethyl acetate), Halogenated hydrocarbons (e.g., Dichloromethane), Aromatic hydrocarbons (e.g., Toluene), or mixtures thereof. |

| Boiling Point | Should be below the melting point of the compound to prevent "oiling out". | Varies depending on the solvent choice. |

| Reactivity | Must be inert towards this compound. | Most common organic solvents are suitable. |

| Impurity Solubility | Impurities should be either highly soluble at all temperatures or insoluble. | This is determined empirically for the specific impurities present. |

Adduct Formation and Decomposition for Purity Enhancement

A highly effective method for purifying ketones and α-keto esters, including this compound, involves the formation of a reversible crystalline adduct. A common reagent used for this purpose is sodium bisulfite (NaHSO₃). The carbonyl group of the keto ester reacts with sodium bisulfite to form a water-soluble bisulfite addition product.

This technique is particularly useful for separating the target compound from non-carbonyl impurities. The crude product is treated with an aqueous solution of sodium bisulfite, leading to the formation of the bisulfite adduct of this compound, which can then be separated from the water-insoluble organic impurities.

The purification process is completed by the decomposition of the adduct to regenerate the pure α-keto ester. This is typically achieved by treating the aqueous solution of the adduct with an acid or a base, which reverses the addition reaction. The purified this compound can then be extracted from the aqueous solution using an organic solvent. This method allows for a significant enhancement in purity by selectively isolating the carbonyl-containing compound.

Interactive Data Table: Stages of Bisulfite Adduct Purification

| Stage | Description | Key Reagents and Conditions |

| Adduct Formation | Reaction of the crude product with sodium bisulfite to form the water-soluble adduct. | Saturated aqueous solution of Sodium Bisulfite (NaHSO₃). The reaction is often facilitated by the presence of a co-solvent like ethanol to improve miscibility. |

| Separation | Separation of the aqueous adduct solution from water-insoluble organic impurities. | Liquid-liquid extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove impurities. The aqueous layer containing the adduct is retained. |

| Decomposition | Regeneration of the pure keto ester from the bisulfite adduct. | Treatment of the aqueous adduct solution with an acid (e.g., dilute HCl) or a base (e.g., aqueous Na₂CO₃ or NaOH) to reverse the reaction. |

| Isolation | Extraction of the purified product from the aqueous solution. | Extraction with an organic solvent, followed by drying of the organic phase and removal of the solvent by evaporation. |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 3 Nitrophenyl 2 Oxopropanoate

Reactions Involving the Nitro Group

The nitro group, being a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

Reductions to Amino Functionalities

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under mild to moderate pressures of hydrogen and at room temperature, offering high yields and clean conversions.

Chemical reductions provide an alternative to catalytic hydrogenation and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. A variety of reducing agents can be employed for this purpose. For instance, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are effective for the reduction of aromatic nitro groups. Another common reagent is tin(II) chloride (SnCl₂), which offers a milder reaction environment.

The general transformation is illustrated below:

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Product |

| H₂, Pd/C | Ethanol (B145695), Methanol (B129727) | Room temperature, 1-4 atm H₂ | Methyl 3-(3-aminophenyl)-2-oxopropanoate |

| Fe, HCl | Water, Ethanol | Reflux | Methyl 3-(3-aminophenyl)-2-oxopropanoate |

| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 3-(3-aminophenyl)-2-oxopropanoate |

Role in Redox Reactions

The nitro group in Methyl 3-(3-nitrophenyl)-2-oxopropanoate plays a crucial role in the redox chemistry of the molecule. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific substitution pattern. wikipedia.org

In redox reactions, the nitro group primarily acts as an oxidant, undergoing reduction itself. The transformation to an amine, as detailed above, is a classic example of a six-electron reduction. However, under controlled conditions, partial reduction can lead to other oxidation states of the nitrogen atom, such as nitroso (-NO) and hydroxylamino (-NHOH) functionalities. The specific product obtained often depends on the choice of reducing agent and the reaction conditions. For instance, milder reducing agents or specific catalytic systems can be employed to selectively yield these intermediates.

The electron-withdrawing nature of the nitro group also influences the reactivity of the rest of the molecule. nih.gov It can affect the acidity of adjacent C-H bonds and modulate the electrophilicity of the carbonyl carbons in the keto and ester groups, thereby influencing the course of other reactions.

Reactions at the Ester Moiety

The methyl ester group of this compound is a key site for various chemical transformations, including hydrolysis, nucleophilic substitution, and transesterification. These reactions allow for the modification of this part of the molecule, leading to a diverse range of derivatives.

Hydrolysis (Acidic and Basic Conditions)

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and water, the ester undergoes hydrolysis to yield 3-(3-nitrophenyl)-2-oxopropanoic acid and methanol. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester is hydrolyzed to the carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid.

Table 2: Conditions for the Hydrolysis of this compound

| Condition | Reagents | Product (after workup) |

| Acidic | H₂O, H₂SO₄ (catalytic) | 3-(3-nitrophenyl)-2-oxopropanoic acid |

| Basic | 1. NaOH (aq) 2. H₃O⁺ | 3-(3-nitrophenyl)-2-oxopropanoic acid |

Nucleophilic Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles. This reaction allows for the conversion of the methyl ester into other esters, amides, or other carboxylic acid derivatives. The general mechanism for these reactions proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon, followed by the elimination of the methoxide leaving group. masterorganicchemistry.comlibretexts.org

For example, reaction with an amine (R-NH₂) can lead to the formation of the corresponding amide. This transformation is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. Similarly, reaction with other alcohols in the presence of an acid or base catalyst can lead to transesterification, as detailed in the next section. The reactivity of the ester towards nucleophilic attack is influenced by the electronic properties of the rest of the molecule, including the electron-withdrawing nitro group. snmjournals.org

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. youtube.com The alcohol nucleophile then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The elimination of methoxide yields the new ester. youtube.com The reaction is reversible, and using the desired alcohol as the solvent can shift the equilibrium towards the product. masterorganicchemistry.com

Table 3: Catalysts for the Transesterification of this compound

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Acid | H₂SO₄, TsOH | Reflux in excess of the new alcohol |

| Base | NaOR, KOR | Reflux in the corresponding alcohol |

Reactivity of the Alpha-Keto Carbonyl and Enolizable Protons

The region of the molecule containing the alpha-keto carbonyl group and the adjacent enolizable protons is a hub of chemical activity. The electron-withdrawing nature of the carbonyl groups makes the protons on the neighboring carbon atom (the alpha-carbon) acidic and thus easily removed by a base. This leads to the formation of a nucleophilic enolate, which is a key intermediate in many of the reactions discussed below.

The enolizable protons of this compound enable it to participate in condensation reactions, such as the aldol (B89426) condensation, with electrophiles like aldehydes. In a typical reaction, a base is used to deprotonate the alpha-carbon, creating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting product is a β-hydroxy-α-keto ester.

The reaction of 2-methyl-3-nitropyridines with aromatic aldehydes provides a relevant parallel. In this case, the methyl group adjacent to the nitro-substituted pyridine (B92270) ring is sufficiently acidic to be deprotonated and subsequently react with aldehydes. This reaction is often catalyzed by piperidine (B6355638) and proceeds under milder conditions than similar reactions with less activated methylpyridines. researchgate.net

Condensation reactions are not limited to carbon-carbon bond formation. For instance, 3-oxo-2-arylhydrazonopropanals condense with active methylene (B1212753) reagents to form various substituted nicotinates. nih.gov The specific product formed can depend on the reaction conditions, such as the presence and concentration of ammonium (B1175870) acetate. nih.gov

The formation of enolates from carbonyl compounds is a fundamental concept in organic chemistry. wikipedia.orgmasterorganicchemistry.com Enolates are versatile intermediates that can react with a wide range of electrophiles. bham.ac.ukyoutube.com The regioselectivity of enolate formation in unsymmetrical ketones can often be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. wikipedia.orgbham.ac.uk

The enolate derived from this compound can be utilized in various derivatization reactions. Derivatization is a technique used to modify a compound to enhance its analytical detection or to introduce new functional groups. greyhoundchrom.com For example, 3-nitrophenylhydrazine (B1228671) is used as a derivatizing agent for carbonyl, carboxyl, and phosphoryl groups to improve their detection by mass spectrometry. nih.govresearchgate.net While this example involves the derivatization of other compounds by a nitrophenyl-containing reagent, the principle of using enolate chemistry to introduce new functionalities is broadly applicable.

The reactivity of the enolate can be fine-tuned by the presence of electron-withdrawing groups, which increase the acidity of the alpha-protons and facilitate enolate formation. masterorganicchemistry.com In the case of this compound, both the alpha-keto group and the methyl ester contribute to the acidity of the enolizable protons.

Diazo transfer reactions are a common method for the synthesis of α-diazo-β-keto esters. nih.govmdpi.com This reaction typically involves the treatment of a β-keto ester with a diazo transfer reagent, such as tosyl azide, in the presence of a base. rsc.org The reaction proceeds through the enolate of the β-keto ester, which attacks the diazo transfer reagent.

While direct studies on diazo transfer reactions with this compound are not prevalent in the provided search results, the general reactivity of related β-keto esters provides a strong indication of its potential behavior. The synthesis of various α-diazo-β-keto esters has been achieved in good to excellent yields (81-96%) through this method. nih.govmdpi.com

These α-diazo-β-keto esters are valuable synthetic intermediates themselves, undergoing further transformations such as reductions to form optically active α-diazo-β-hydroxy esters. nih.govmdpi.com

Spectroscopic and Structural Elucidation of Methyl 3 3 Nitrophenyl 2 Oxopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, it is possible to deduce the connectivity of atoms and the electronic environment of the nuclei.

The ¹H NMR spectrum of Methyl 3-(3-nitrophenyl)-2-oxopropanoate is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group.

Based on the analysis of related structures, the aromatic protons of the 3-nitrophenyl group would appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the carbonyl groups would deshield these protons. The proton situated between the two electron-withdrawing groups on the aromatic ring is expected to be the most deshielded.

The methylene protons (CH₂) adjacent to the aromatic ring and the ketone carbonyl group would likely appear as a singlet in the range of δ 4.0-4.5 ppm. The exact chemical shift would be influenced by the combined electron-withdrawing effects of the neighboring functionalities.

The methyl protons (CH₃) of the ester group are expected to produce a singlet further upfield, typically around δ 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| -CH₂- | 4.0 - 4.5 | s |

| -OCH₃ | 3.7 - 3.9 | s |

s: singlet, m: multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.

The two carbonyl carbons (the ketone and the ester) are expected to be the most downfield signals, typically appearing in the range of δ 160-200 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon atom attached to the nitro group would be significantly deshielded.

The methylene carbon (CH₂) would likely appear around δ 40-50 ppm, and the methyl carbon (OCH₃) of the ester group would be the most upfield signal, expected in the range of δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 185 - 200 |

| C=O (Ester) | 160 - 170 |

| Aromatic-C | 120 - 150 |

| -CH₂- | 40 - 50 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling patterns within the aromatic ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl groups, the nitro group, the aromatic ring, and the C-O bonds of the ester.

C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The ketone C=O stretch typically appears around 1700-1725 cm⁻¹, and the ester C=O stretch is usually found at a slightly higher frequency, around 1735-1750 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely show a strong band in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | 1700 - 1725 |

| Ester | C=O stretch | 1735 - 1750 |

| Nitro | Asymmetric NO₂ stretch | 1520 - 1560 |

| Nitro | Symmetric NO₂ stretch | 1340 - 1380 |

| Aromatic | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). Fragmentation of the side chain and cleavage at the bonds adjacent to the carbonyl groups are also expected.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecular ion and its fragments. This data is crucial for confirming the molecular formula of this compound and for identifying the elemental composition of its fragment ions, which aids in elucidating the fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

In the absence of a published crystal structure for this compound, the crystallographic data for 3-nitroacetophenone can serve as an illustrative example of the solid-state conformation of a molecule containing the 3-nitrophenyl keto moiety. The crystal structure of 3-nitroacetophenone has been determined and its data is available from the Cambridge Crystallographic Data Centre (CCDC). nih.gov

| Parameter | Value |

|---|---|

| Compound | 3-Nitroacetophenone |

| CCDC Number | 126819 |

| Empirical Formula | C₈H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

For this compound, a crystallographic analysis would be expected to reveal the relative orientation of the 3-nitrophenyl group with respect to the 2-oxopropanoate side chain. Key structural features of interest would include the planarity of the phenyl ring and the nitro group, as well as the torsion angles defining the conformation of the side chain. Intermolecular interactions, such as hydrogen bonding or π-stacking, would also be elucidated, providing insight into the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the 3-nitrophenyl and keto-ester moieties. The spectrum of 3-nitroacetophenone, a structurally similar compound, provides a useful reference for the types of transitions that can be anticipated. spectrabase.com Aromatic nitro compounds and ketones typically exhibit two main types of electronic transitions: π→π* and n→π* transitions.

The π→π* transitions are generally of high intensity (large ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the aromatic system and the conjugated carbonyl group. The n→π* transitions are typically of lower intensity (small ε) and involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the oxygen of the carbonyl group) to a π* antibonding orbital.

| Compound | λmax (nm) | Transition | Solvent |

|---|---|---|---|

| 3-Nitroacetophenone | ~260 | π→π | Not Specified |

| 3-Nitroacetophenone | ~330 | n→π | Not Specified |

| 4-Nitroacetophenone | 276 | π→π* | Ethanol (B145695) |

Based on the data for related compounds, this compound would be expected to exhibit a high-intensity π→π* absorption band in the range of 250-280 nm, attributable to the conjugated system of the nitrophenyl group and the carbonyl functions. A lower intensity n→π* band would be anticipated at a longer wavelength, likely in the region of 320-350 nm, arising from the carbonyl groups. The exact position and intensity of these bands would be influenced by the solvent polarity and the specific conformation of the molecule in solution.

Methyl 3 3 Nitrophenyl 2 Oxopropanoate As a Strategic Intermediate in Advanced Organic Synthesis

Precursor to Complex Polyfunctionalized Molecules

The structural framework of methyl 3-(3-nitrophenyl)-2-oxopropanoate, featuring a β-ketoester system and an electron-withdrawing nitro group on the aromatic ring, makes it an excellent starting material for the synthesis of intricate polyfunctionalized molecules. The reactive methylene (B1212753) group situated between the two carbonyl functions, the ketone and ester carbonyls themselves, and the nitro group can all be selectively targeted to build molecular complexity.

Researchers have demonstrated that analogous β-ketoesters can undergo a variety of transformations. For instance, reactions can be designed to modify the keto group, such as reduction to a secondary alcohol, or the ester group, via hydrolysis and subsequent derivatization. Furthermore, the nitro group can be reduced to an amine, which opens up a vast array of subsequent reactions, including diazotization and coupling or the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The presence of multiple reactive centers allows for sequential, controlled modifications, leading to the construction of elaborate molecular architectures from a relatively simple starting material.

Building Block for Heterocyclic Scaffolds

The 1,3-dicarbonyl arrangement in this compound is a classic structural motif for the construction of a wide variety of heterocyclic rings through condensation reactions with dinucleophiles. This makes the compound a valuable building block for nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

One prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of β-ketoesters with hydrazines is a well-established method for forming pyrazolones. Specifically, the reaction between methyl 3-oxobutanoate and 3-nitrophenylhydrazine (B1228671) has been shown to yield 5-hydroxy-3-methyl-1-(3-nitrophenyl)-1H-pyrazole. doi.org This indicates that this compound can react with hydrazine (B178648) or its derivatives to form substituted pyrazoles, where the 3-nitrophenyl group is incorporated into the final heterocyclic structure. doi.org

Furthermore, this compound is a suitable substrate for multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidines. Condensation with an aldehyde and urea (B33335) (or thiourea) would lead to the formation of a pyrimidine (B1678525) ring system bearing the 3-nitrophenyl substituent. Such reactions are pivotal in medicinal chemistry for generating libraries of compounds for drug discovery. The synthesis of various nitrogen-containing heterocycles, such as pyridinone and pyrimidinone derivatives, from related β-ketoester intermediates has been successfully demonstrated. researchgate.net Additionally, syntheses of 1,3,4-thiadiazoles have been achieved starting from related 3-nitrophenyl compounds, suggesting another potential pathway for creating heterocyclic systems. researchgate.net

| Heterocyclic Scaffold | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Pyrazoles | Condensation | Hydrazine derivatives | doi.org |

| Dihydropyrimidines | Biginelli Reaction | Aldehyde, Urea/Thiourea | researchgate.net |

| Tetrahydroisoquinolines | Cyclocondensation | Cyanothioacetamide (from a cyclohexanone (B45756) precursor bearing the 3-nitrophenyl group) | nih.gov |

| Thiadiazoles | Cyclization | Thiosemicarbazide (from a 3-nitrobenzaldehyde (B41214) precursor) | researchgate.net |

Role in the Synthesis of Chiral Compounds (if applicable for specific derivatives)

While direct applications of this compound in asymmetric synthesis are not extensively documented, its structure contains features amenable to the introduction of chirality. The ketone functionality can be a target for asymmetric reduction using chiral catalysts or reagents, which would yield a chiral β-hydroxy ester, a valuable building block in its own right.

Moreover, the active methylene group (α-position to the ester) could potentially undergo enantioselective alkylation or other functionalization using chiral phase-transfer catalysts or chiral auxiliaries. The synthesis of chiral compounds containing the nitrophenyl moiety is an area of active research. For example, chiral resolution has been used to separate enantiomers of 3-nitroatenolol, and chiral synthesis methods have been developed for γ-nitrophenol compounds involving Michael additions to nitroolefins. mdpi.comgoogle.com These examples highlight the importance of chiral molecules containing the 3-nitrophenyl group and suggest that derivatives of this compound could serve as valuable precursors in asymmetric synthesis protocols. mdpi.comgoogle.com The use of enantioselective esterases for the resolution of related nitrophenyl-containing compounds further underscores the potential for enzymatic methods to generate chiral derivatives. google.com

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

This compound serves as a parent compound for the design and synthesis of various analogues to probe structure-activity and structure-reactivity relationships (SAR/SRR). researchgate.netmdpi.com By systematically modifying the substituents on the phenyl ring, altering the ester group, or changing the substitution pattern of the nitro group, chemists can fine-tune the electronic and steric properties of the molecule.

These modifications can have a profound impact on the reactivity of the dicarbonyl system and the benzylic position. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the acidity of the α-protons and the electrophilicity of the carbonyl carbons. Comparing the reaction kinetics or product distributions of a series of such analogues provides valuable mechanistic insights. Several analogues with different substitution patterns on the nitrophenyl ring have been synthesized, demonstrating the feasibility of creating a library of related compounds for such studies. chiralen.com

| Compound Name | Structural Variation from Parent Compound | CAS Number | Reference |

|---|---|---|---|

| Methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate | Methyl group at C3, Nitro group at C2 | 1334633-76-9 | chiralen.com |

This systematic approach is fundamental in fields like medicinal chemistry, where understanding how small structural changes affect a molecule's biological activity is crucial for the development of new therapeutic agents. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

Traditional synthesis routes for α-keto esters often involve methodologies that are not aligned with the principles of green chemistry, relying on hazardous reagents, harsh conditions, or producing significant waste. mdpi.com Future research should prioritize the development of more environmentally benign and efficient protocols for the synthesis of Methyl 3-(3-nitrophenyl)-2-oxopropanoate.

Recent advancements in the synthesis of related α-keto esters have highlighted several promising green alternatives. These include strategies that improve atom economy and utilize milder reaction conditions. mdpi.com One major avenue is the use of molecular oxygen (O₂), sourced directly from the air, as the ideal green oxidant due to its environmental compatibility. mdpi.comorganic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones represents one such approach. organic-chemistry.org

Furthermore, biomass-derived synthesis pathways are emerging as scalable and sustainable alternatives. For instance, the catalytic oxidation or dehydrogenation of α-hydroxy acids, which can be derived from biomass, offers a green route to α-keto esters. mdpi.com Other innovative methods include visible-light-promoted, catalyst-free conversions and electrochemical synthesis, which is noted for its operational simplicity and safety. mdpi.comorganic-chemistry.org The use of recyclable catalysts, such as bifunctional iron nanocomposites for the oxidation of alkenes, also presents a viable strategy for reducing waste and environmental impact. organic-chemistry.orgorganic-chemistry.org

| Approach | Typical Reagents/Conditions | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Conventional Methods | Friedel-Crafts acylation, Grignard reagents, high-valent iodine reagents, precious metal catalysts. mdpi.com | Well-established and often efficient. | Use of hazardous materials, high pressure, significant environmental cost. mdpi.com |

| Biomass Conversion | Catalytic oxidation/dehydrogenation of biomass-derived α-hydroxy acids. mdpi.com | Utilizes renewable feedstocks, aligns with green chemistry principles. mdpi.com | Addressing catalyst deactivation and preventing undesired side reactions. mdpi.com |

| Aerobic Oxidation | Molecular oxygen (O₂) as the primary oxidant, often with a copper catalyst. organic-chemistry.org | Excellent atom economy, environmentally benign, uses air as an oxygen source. mdpi.com | Optimizing catalyst efficiency and selectivity for specific substrates like nitrophenyl derivatives. |

| Electrochemical Synthesis | Anodic oxidation of aryl methyl ketones in methanol (B129727). mdpi.com | Sustainable, atom-economical, operationally simple, and safe. mdpi.com | Improving system stability and reaction cleanliness, potentially with additives like potassium iodide. mdpi.com |

| Photocatalysis | Visible light promotion, can be catalyst-free. organic-chemistry.org | Mild, green, and energy-efficient. organic-chemistry.org | Exploring substrate scope and optimizing reaction quantum yield. |

Exploration of Novel Catalytic Reactions Involving this compound

The dicarbonyl functionality of this compound makes it a highly versatile building block for a wide array of chemical transformations. Future research should focus on exploring its reactivity in novel catalytic systems to generate structurally diverse and valuable molecules.

One promising area is leveraging palladium catalysis. While extensively studied for allyl β-keto esters, the principles can be extended. nih.gov Reactions involving the formation of palladium enolates from this compound could lead to transformations such as aldol (B89426) condensations, Michael additions, or the formation of α,β-unsaturated ketones. nih.gov

Another avenue is the use of this compound in asymmetric synthesis. For example, the dynamic kinetic resolution (DKR) of β-substituted-α-keto esters via ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been shown to produce chiral anti-α-hydroxy-β-amino acid derivatives with high stereoselectivity. nih.gov Applying this methodology to this compound could provide efficient access to valuable chiral building blocks for pharmaceuticals.

Furthermore, the compound can serve as a key intermediate in multicomponent reactions, such as the Betti reaction, which condenses aldehydes, amines, and phenols to create aminobenzylnaphthols. mdpi.com The electrophilic nature of the carbonyl groups in this compound makes it an ideal candidate for such reactions, enabling the rapid construction of complex molecular architectures.

| Reaction Type | Potential Catalyst System | Potential Product Class | Rationale/Significance |

|---|---|---|---|

| Palladium-Catalyzed Transformations | Pd(0) complexes (e.g., Pd(PPh₃)₄) | α-Substituted ketones, cyclic aldol products. nih.gov | Expands the utility of β-keto ester chemistry to α-keto esters for novel C-C bond formations. nih.gov |

| Asymmetric Transfer Hydrogenation (DKR) | Ru(II) catalysts with chiral ligands. nih.gov | Chiral anti-α-hydroxy-β-amino esters. nih.gov | Provides enantioconvergent access to valuable, enantioenriched building blocks from a racemic starting material. nih.gov |

| Multicomponent Reactions (e.g., Betti-type) | Acid or base catalysis, potentially solvent-free. mdpi.com | Complex amino acid derivatives, heterocyclic compounds. | Rapid generation of molecular complexity from simple starting materials in a single step. |

| Photoredox Catalysis | Visible light photocatalysts (e.g., copper-based). researchgate.net | Quinoxalines, other N-heterocycles. researchgate.net | Utilizes mild, light-driven conditions to access important heterocyclic scaffolds. |

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound, detailed mechanistic studies of its synthesis and subsequent reactions are largely unexplored. Future work should employ a suite of modern analytical and computational techniques to elucidate the intricate details of its chemical behavior.

For instance, in catalytic processes, identifying the active catalytic species and key intermediates is crucial. Mechanistic investigations into related palladium-catalyzed reactions have identified intermediates such as π-allylpalladium complexes and palladium enolates, which dictate the reaction outcome. nih.gov Similar studies on reactions involving this compound would be invaluable. Advanced techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can monitor reaction progress in real-time, allowing for the direct observation of transient species.

Mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS), can be used to intercept and characterize reaction intermediates. Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition state geometries, and activation energies. These theoretical calculations can complement experimental findings to build a comprehensive mechanistic picture, guiding the rational design of more efficient catalysts and reaction conditions.

Integration into Automated and High-Throughput Synthesis Platforms

The acceleration of drug discovery and materials science relies heavily on the rapid synthesis and screening of large numbers of molecules. spirochem.comnih.gov Integrating the synthesis and derivatization of this compound into automated and high-throughput experimentation (HTE) platforms is a critical future direction. acs.org

Parallel synthesis platforms enable the rapid generation of diverse compound libraries, which is essential for identifying and optimizing lead compounds in medicinal chemistry. spirochem.com By employing this compound as a core scaffold, automated systems can efficiently explore a vast chemical space by reacting it with diverse building blocks in 96- or 384-well plate formats. spirochem.comnih.gov HTE allows for the simultaneous testing of numerous reaction parameters—such as catalysts, solvents, and temperatures—to quickly identify the most effective conditions for a desired transformation, significantly shortening the optimization cycle. spirochem.comacs.org

Modern autonomous synthesis platforms combine robotic automation with artificial intelligence (AI) and machine learning (ML) for synthesis planning. chemrxiv.org These systems can use knowledge graphs of known chemical reactions to automatically devise viable synthetic routes to target molecules. chemrxiv.org Incorporating the reactivity profile of this compound into these platforms would pave the way for its use in more efficient and automated drug candidate development. chemrxiv.org

| Component | Function | Relevance to Research |

|---|---|---|

| Robotic Liquid Handlers | Precisely dispense reagents, solvents, and catalysts into microarray plates. nih.gov | Enables miniaturization, reducing reagent consumption and allowing for a high number of parallel experiments. nih.gov |

| Reaction Microarrays (e.g., 96/384-well plates) | Serve as individual micro-reactors for parallel synthesis. nih.gov | Facilitates high-throughput screening of reaction conditions and synthesis of compound libraries. spirochem.comacs.org |

| Automated Purification Systems | High-throughput purification of synthesized compounds (e.g., prep-HPLC-MS, SFC-MS). nih.gov | Addresses the purification bottleneck, ensuring high-purity compounds for biological screening. nih.gov |

| Integrated Analytical Tools (e.g., LCMS) | Provide rapid analysis of reaction outcomes and purity assessment. nih.gov | Allows for real-time data collection to inform subsequent experimental designs. |

| AI/ML-Driven Software | Designs experiments, predicts reaction outcomes, and plans multi-step synthetic routes. chemrxiv.org | Accelerates the design-make-test cycle and enables autonomous discovery. nih.govchemrxiv.org |

Q & A

Q. Key Optimization Parameters :

| Parameter | Condition | Impact |

|---|---|---|

| Temperature | Reflux (~66°C for THF) | Ensures complete alkylation |

| Catalyst | Rh(II) complexes (e.g., Rh₂(OAc)₄) | Enhances cyclization efficiency |

| Purification | Silica gel chromatography | Removes unreacted iodides and byproducts |

How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

Advanced

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:

Q. Resolution Strategy :

Variable Temperature (VT) NMR : Monitor tautomeric shifts at different temperatures.

DFT Calculations : Compare experimental data with computed chemical shifts for tautomers.

Crystallography : Resolve solid-state conformation unambiguously .

What analytical techniques are critical for confirming the purity and structure of this compound?

Q. Basic

Q. Mechanistic Insight :

- Oxidative Stability : The nitro group enhances resistance to auto-oxidation compared to non-nitrated analogs .

What safety protocols are recommended for handling this compound?

Q. Basic

Q. Hazard Table :

| Hazard | Precaution | Source |

|---|---|---|

| Irritant | Avoid direct contact | |

| Flammability | Keep away from ignition sources |

How can researchers address contradictions in catalytic activity reported across studies?

Advanced

Contradictions often stem from varying reaction conditions (e.g., solvent polarity, catalyst loading).

Q. Methodological Solutions :

Control Experiments : Replicate conditions precisely (e.g., solvent purity, temperature gradients).

Kinetic Studies : Compare reaction rates under standardized parameters.

Catalyst Screening : Test alternative catalysts (e.g., Pd/C for reductions) .

What strategies are effective for synthesizing derivatives of this compound for structure-activity studies?

Q. Advanced

- Ester Modification : Hydrolyze the methyl ester to carboxylic acid using LiOH ().

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.